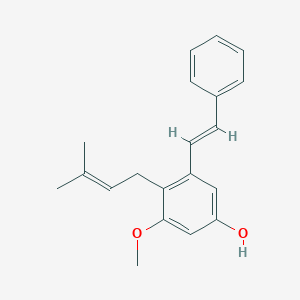

Longistylin C

説明

This compound has been reported in Lonchocarpus acuminatus, Lonchocarpus chiricanus, and Cajanus cajan with data available.

antidepressant; structure in first source

特性

IUPAC Name |

3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAWEPOBHKEHPO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317571 | |

| Record name | Longistylin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64125-60-6 | |

| Record name | Longistylin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64125-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Longistylin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Longistylin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longistylin C, a prenylated and methylated stilbenoid isolated from pigeon pea (Cajanus cajan), has garnered significant interest for its potential therapeutic properties. Understanding its biosynthetic origin is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide delineates the hypothesized biosynthetic pathway of this compound, drawing upon the established general phenylpropanoid pathway and analogous enzymatic reactions for stilbene (B7821643) modification found in other plant species, particularly within the Fabaceae family. While direct experimental elucidation of the entire pathway in Cajanus cajan is not yet fully documented in publicly available literature, this guide provides a robust, scientifically-grounded framework. It outlines the key enzymatic steps, precursor molecules, and the chemical transformations leading to the formation of this compound. Furthermore, it details the general experimental methodologies employed in the characterization of such biosynthetic pathways, offering a roadmap for future research in this area.

Introduction to this compound and Stilbenoid Biosynthesis

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. They are synthesized via the phenylpropanoid pathway and exhibit a wide range of biological activities. This compound is a notable stilbenoid found in Cajanus cajan, distinguished by the presence of both a prenyl and a methyl group on its core stilbene structure. These modifications often enhance the lipophilicity and biological efficacy of the parent compound. The biosynthesis of such modified stilbenoids involves a core pathway followed by a series of tailoring reactions catalyzed by specific enzymes.

The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

-

Formation of the Stilbene Backbone: This stage follows the well-established phenylpropanoid pathway to produce the common stilbene precursor, resveratrol (B1683913).

-

Prenylation of the Stilbene Core: A prenyl group is attached to the resveratrol molecule.

-

O-Methylation: A methyl group is added to a hydroxyl group on the prenylated intermediate.

The key steps and enzymes are detailed below.

Stage 1: Phenylpropanoid Pathway to Resveratrol

The initial steps of the pathway are shared with the biosynthesis of numerous other phenolic compounds.[1]

-

Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to yield cinnamic acid.

-

Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to produce p-coumaric acid.

-

Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A, a reaction catalyzed by 4-Coumaroyl-CoA Ligase (4CL) .

-

Step 4: Formation of Resveratrol: The key step in stilbene biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Stilbene Synthase (STS) . This reaction forms the characteristic stilbene backbone of resveratrol.[1]

Stage 2: Prenylation of Resveratrol

Following the formation of resveratrol, a prenyl group is attached. This is a common modification for enhancing the biological activity of phenolic compounds.

-

Step 5: Prenylation of Resveratrol: A Prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the resveratrol backbone. Based on the structure of this compound, the prenylation likely occurs at the C-2 position of the A-ring of resveratrol. While a specific stilbene prenyltransferase for this reaction has not been isolated from Cajanus cajan, such enzymes have been identified in other members of the Fabaceae family, like peanut (Arachis hypogaea).

Stage 3: O-Methylation to Yield this compound

The final step in the proposed pathway is the methylation of the hydroxyl group.

-

Step 6: O-Methylation: An O-Methyltransferase (OMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-4 position of the prenylated intermediate. This results in the final structure of this compound. Genome-wide analysis of Cajanus cajan has identified several putative methyltransferase genes, some of which could be responsible for this specific reaction.[2][3]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages in the biosynthesis of this compound.

Caption: General Phenylpropanoid Pathway to Resveratrol.

References

- 1. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

- 2. Frontiers | Identification of methyltransferase and demethylase genes and their expression profiling under biotic and abiotic stress in pigeon pea (Cajanus cajan [L.] Millspaugh) [frontiersin.org]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Anticancer Mechanism of Longistylin C

Disclaimer: Due to the limited availability of specific research on the mechanism of action of Longistylin C in cancer cells, this guide utilizes data from studies on cajanol (B190714) , a structurally related isoflavanone (B1217009) also isolated from Cajanus cajan (pigeon pea). Cajanol shares a similar polyphenolic backbone and is expected to exhibit comparable biological activities. This document will, therefore, serve as a comprehensive overview of the potential anticancer mechanisms of this compound, based on the available evidence for its close analogue, cajanol. All data and pathways described herein pertain to cajanol and are presented as a predictive model for this compound.

Executive Summary

Cajanol, a key phytoalexin from the roots of Cajanus cajan, has demonstrated significant anticancer properties in preclinical studies. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest in various cancer cell lines. This guide provides a detailed examination of the molecular pathways targeted by cajanol, offering insights into its potential as a therapeutic agent. The primary mechanisms include the induction of the intrinsic apoptotic pathway in breast cancer cells through the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt signaling pathway in prostate and drug-resistant ovarian cancer cells.

Cytotoxicity and Antiproliferative Activity

Cajanol exhibits dose- and time-dependent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in breast and prostate cancer models.

Table 1: IC50 Values of Cajanol in Cancer Cell Lines

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 h | 83.42 | [1] |

| 48 h | 58.32 | [1] | ||

| 72 h | 54.05 | [1] | ||

| PC-3 | Prostate Cancer | 48 h | Not explicitly quantified, but effects observed at 10-30 µM | [2] |

| A549 | Lung Carcinoma | Not specified | Potent cytotoxicity reported | [3] |

| A2780/taxol | Paclitaxel-Resistant Ovarian Cancer | Not specified | Reverses paclitaxel (B517696) resistance | [4] |

Induction of Apoptosis

A primary mechanism of cajanol's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through distinct signaling cascades in different cancer cell types.

Intrinsic Apoptotic Pathway in Breast Cancer (MCF-7 Cells)

In human breast cancer cells, cajanol triggers apoptosis via a ROS-mediated mitochondrial pathway[1]. The key molecular events are outlined below.

-

Increased ROS Production: Cajanol treatment leads to an accumulation of intracellular reactive oxygen species.

-

Mitochondrial Membrane Depolarization: The increase in ROS disrupts the mitochondrial membrane potential.

-

Modulation of Bcl-2 Family Proteins: Cajanol upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation Cascade: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Table 2: Quantitative Apoptosis Data for Cajanol in MCF-7 Cells

| Treatment | Concentration (µM) | Observation | Reference |

| Cajanol | Not specified | Significant increase in apoptotic cells | [1] |

| Upregulation of Bax | [1] | ||

| Downregulation of Bcl-2 | [1] | ||

| Activation of Caspase-9 and Caspase-3 | [1] | ||

| Cleavage of PARP | [1] |

Note: Specific percentages of apoptotic cells were not available in the reviewed literature.

ERα-Dependent Apoptosis in Prostate Cancer (PC-3 Cells)

In human prostate cancer cells, cajanol induces apoptosis through a pathway involving Estrogen Receptor Alpha (ERα) and the PI3K signaling cascade[2].

-

ERα-Associated PI3K Pathway Modulation: Cajanol interferes with the ERα-associated PI3K pathway.

-

Induction of Apoptotic Bodies: Treatment with cajanol leads to nuclear condensation and fragmentation, characteristic features of apoptosis[2].

Cell Cycle Arrest

Cajanol inhibits cancer cell proliferation by arresting the cell cycle at specific checkpoints, preventing cells from progressing through division.

G2/M Phase Arrest in Breast Cancer (MCF-7 Cells)

Flow cytometry analysis has shown that cajanol treatment causes an accumulation of MCF-7 cells in the G2/M phase of the cell cycle[1].

G1 and G2/M Phase Arrest in Prostate Cancer (PC-3 Cells)

In PC-3 cells, cajanol induces a significant arrest at both the G1 and G2/M phases of the cell cycle[2].

Table 3: Cell Cycle Distribution Data for Cajanol

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| MCF-7 | Control | Data not available | Data not available | Data not available | [1] |

| Cajanol | Data not available | Data not available | Significant increase | [1] | |

| PC-3 | Control | Data not available | Data not available | Data not available | [2] |

| Cajanol (10 µM) | Significant increase | Data not available | Significant increase | [2] | |

| Cajanol (20 µM) | Significant increase | Data not available | Significant increase | [2] | |

| Cajanol (30 µM) | Significant increase | Data not available | Significant increase | [2] |

Note: Specific percentage values for cell cycle distribution were not provided in the abstracts of the reviewed literature.

Inhibition of Pro-Survival Signaling Pathways

Cajanol has also been shown to inhibit key signaling pathways that promote cancer cell survival and drug resistance.

PI3K/Akt/NF-κB Pathway

In paclitaxel-resistant ovarian cancer cells (A2780/taxol), cajanol was found to inhibit the PI3K/Akt/NF-κB signaling pathway. This inhibition leads to the downregulation of P-glycoprotein (P-gp), a drug efflux pump, thereby re-sensitizing the cancer cells to chemotherapy[4].

In Vivo Antitumor Activity

While direct in vivo studies on the antitumor efficacy of cajanol as a standalone agent are limited in the available literature, there is evidence of its potential in combination therapy. A study demonstrated that cajanol can reverse paclitaxel resistance in an in vivo model of ovarian cancer[4].

Table 4: In Vivo Efficacy of Cajanol

| Cancer Model | Treatment | Outcome | Reference |

| Paclitaxel-Resistant Ovarian Cancer Xenograft | Cajanol in combination with Paclitaxel | Reversal of drug resistance and inhibition of tumor growth | [4] |

Note: Specific data on tumor growth inhibition (e.g., T/C ratio, tumor volume reduction) were not available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Diagrams

Caption: Cajanol-induced intrinsic apoptosis in MCF-7 cells.

Caption: Cajanol's proposed mechanism in PC-3 and drug-resistant cells.

Experimental Workflow Diagrams

Caption: General workflow for an MTT cytotoxicity assay.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of cajanol (or this compound) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of cajanol for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Lyse cajanol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence on cajanol strongly suggests that this compound is likely a potent anticancer agent that induces apoptosis and cell cycle arrest in cancer cells. The primary mechanisms appear to be the induction of the mitochondrial apoptotic pathway and the inhibition of pro-survival signaling cascades like the PI3K/Akt pathway.

Future research should focus on:

-

Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies specifically on this compound to confirm and expand upon the findings from its analogue, cajanol.

-

Quantitative Analysis: Publishing detailed quantitative data from flow cytometry and other assays to provide a more precise understanding of its dose-dependent effects.

-

In Vivo Efficacy: Performing robust preclinical xenograft studies to evaluate the in vivo antitumor activity, pharmacokinetics, and safety profile of this compound.

-

Broader Cancer Cell Line Screening: Assessing the efficacy of this compound against a wider panel of cancer cell lines to determine its spectrum of activity.

This in-depth guide, using cajanol as a proxy, provides a solid foundation for understanding the potential anticancer mechanisms of this compound and underscores the need for further dedicated research on this promising natural compound.

References

- 1. Cajanol, a novel anticancer agent from Pigeonpea [Cajanus cajan (L.) Millsp.] roots, induces apoptosis in human breast cancer cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The phytoestrogenic compound cajanol from Pigeonpea roots is associated with the activation of estrogen receptor α-dependent signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Biological Profile of Longistylin C: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Longistylin C is a prenylated stilbenoid, a class of natural phenolic compounds recognized for their diverse and potent biological activities. Isolated from plants such as Cajanus cajan (pigeon pea), this compound has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanistic pathways to support ongoing and future research endeavors.

Known Biological Activities of this compound

This compound has been investigated for several biological effects, demonstrating a broad spectrum of potential therapeutic applications. The primary activities reported in the scientific literature include cytotoxic, antiplasmodial, hypocholesterolemic, and antibacterial effects. More recent findings have also suggested a neuroprotective role.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against various human cancer cell lines. This activity suggests its potential as a lead compound for the development of novel anticancer agents. Studies have shown that it can inhibit the proliferation of melanoma, breast adenocarcinoma, and lung carcinoma cells.[3]

Antiplasmodial Activity

The compound exhibits significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4] This antiplasmodial effect positions this compound as a valuable candidate for antimalarial drug research, particularly in the context of rising drug resistance.

Hypocholesterolemic Effects

Stilbenes isolated from Cajanus cajan, including this compound, have been associated with hypocholesterolemic (cholesterol-lowering) properties.[1][3] While the precise quantitative contribution of this compound to this effect is still under investigation, the proposed mechanisms involve critical pathways in cholesterol metabolism.

Antibacterial Activity

This compound has been shown to possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA). While its activity has been compared to other stilbenes, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not yet widely reported.

Neuroprotective Activity

Emerging research has uncovered a neuroprotective role for this compound. It has been shown to protect neuronal cells from glutamate-induced injury, suggesting potential applications in the treatment of neurodegenerative diseases. This effect is thought to be mediated through the regulation of specific neuronal signaling pathways.[5]

Data Presentation: Quantitative Analysis of Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound to facilitate comparative analysis.

| Biological Activity | Target/Cell Line | Assay Type | Measured Value (IC₅₀) | Reference |

| Cytotoxicity | Human Amelanotic Melanoma (C32) | SRB Assay | 20 - 35 µM | [6] |

| Human Breast Adenocarcinoma (MCF-7) | SRB Assay | 20 - 35 µM | [6] | |

| Human Large Cell Lung Carcinoma (COR-L23) | SRB Assay | 20 - 35 µM | [6] | |

| Antiplasmodial | Plasmodium falciparum (3D7 strain) | In vitro culture | 19 ± 2 µM | [4][5] |

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods cited in the literature.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity based on the measurement of cellular protein content.[1][7][8]

-

Cell Plating: Seed adherent cancer cells (e.g., MCF-7, C32) in a 96-well microtiter plate at a density of 5,000–20,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 200 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plate four to five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Allow the plate to air dry completely at room temperature.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Solubilization: Air dry the plate completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

-

Absorbance Measurement: Read the optical density (OD) at 510-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

In Vitro Antiplasmodial Activity Assay

This protocol assesses the ability of a compound to inhibit the growth of Plasmodium falciparum in an in vitro culture.[9][10][11]

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain) in O+ human red blood cells in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

-

Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

-

Assay Preparation: In a 96-well microplate, add serial dilutions of this compound.

-

Inoculation: Add the synchronized parasite culture to the wells to achieve a final parasitemia of ~1% and a hematocrit of 2%. Include wells for a negative control (no drug) and a positive control (e.g., Chloroquine).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Growth Inhibition Measurement (SYBR Green Method):

-

Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.

-

Incubate in the dark to allow for dye binding.

-

Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.

In Vitro HMG-CoA Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis.[11][12][13]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), a solution of NADPH (co-enzyme), and a solution of the substrate HMG-CoA.

-

Assay Setup: In a UV-compatible 96-well plate, add the reaction buffer.

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the test wells. Include a vehicle control and a positive control inhibitor (e.g., Pravastatin).

-

Enzyme Addition: Add a solution containing the catalytic domain of human HMG-CoA reductase to all wells.

-

Reaction Initiation: Start the reaction by adding the HMG-CoA substrate solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at 37°C using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH during the reaction.

-

Data Analysis: Calculate the rate of NADPH consumption for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

Antibacterial Activity: Broth Microdilution Assay for MIC

This method determines the Minimum Inhibitory Concentration (MIC) of an agent against a specific bacterium.[7][8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to the final required concentration (~5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization: Signaling Pathways & Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms of action for this compound.

Caption: Workflow from plant source to bioactivity data.

Caption: Potential cholesterol-lowering mechanisms.

Caption: this compound's role in neuronal protection.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptide inhibitors of human HMG-CoA reductase as potential hypocholesterolemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Ameliorations in dyslipidemia and atherosclerotic plaque by the inhibition of HMG-CoA reductase and antioxidant potential of phytoconstituents of an aqueous seed extract of Acacia senegal (L.) Willd in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally Occurring PCSK9 Inhibitors [mdpi.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Longistylin C: A Technical Overview of Biological Activities and Bioavailability Enhancement

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and comprehensive pharmacokinetic and bioavailability data for isolated Longistylin C is limited in publicly available scientific literature. This document summarizes the available information on its biological activities and presents data from a study focused on enhancing the bioavailability of a stilbene-enriched extract from Cajanus cajan containing this compound.

Introduction

This compound is a prenylated stilbene (B7821643), a class of natural phenolic compounds, isolated from the leaves and roots of the pigeon pea plant (Cajanus cajan (L.) Millsp.).[1][2] This compound, along with other stilbenes like Longistylin A and cajaninstilbene acid, contributes to the diverse pharmacological profile of pigeon pea extracts, which have been used in traditional medicine for various ailments.[1][3] this compound has garnered interest for its potential therapeutic effects, including hypocholesterolemic, anti-plasmodial, anticancer, and anti-inflammatory properties.[1]

Despite its promising bioactivities, the clinical development of this compound is hampered by its poor aqueous solubility, which is a common characteristic of stilbenes and often leads to low oral bioavailability. This guide provides a consolidated overview of the known biological activities of this compound and details a key study that sought to improve its bioavailability through formulation enhancement.

Chemical Profile

-

Compound Name: this compound

-

Chemical Class: Prenylated Stilbene

-

Source: Primarily isolated from the leaves and roots of Cajanus cajan.

-

Chemical Structure: The structure of this compound is characterized by a stilbene backbone with a prenyl group modification, which contributes to its lipophilicity.

Biological Activities and Therapeutic Potential

This compound has been identified as a contributor to a range of biological effects observed in extracts of Cajanus cajan. The primary reported activities are summarized below.

| Biological Activity | Observed Effect | Source / Part Used | Reference(s) |

| Hypocholesterolemic | Contributes to the cholesterol-lowering effects of C. cajan leaf extracts. | Leaves | |

| Anticancer | Imparts anticancer activity. | Leaves, Roots | |

| Anti-plasmodial | Shows activity against Plasmodium falciparum, the parasite causing malaria. | Leaves, Roots | |

| Anti-inflammatory | Contributes to the anti-inflammatory properties of C. cajan extracts. | Leaves | |

| Antioxidant | Exhibits antioxidant properties. | Leaves, Roots | |

| Neuroprotective | Demonstrated antidepressant-like effects and neuroprotection against glutamate-induced cytotoxicity in preclinical models. | Not specified |

Pharmacokinetics and Bioavailability Enhancement

The study found that the inclusion complex significantly improved the oral bioavailability of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration of C. cajan Leaf Extract (CCMLE) and Stilbene/HP-β-CD Inclusion Complex

| Parameter | CCMLE (Mean ± SD) | Stilbene/HP-β-CD Inclusion Complex (Mean ± SD) |

| Tmax (h) | 0.50 ± 0.00 | 0.50 ± 0.00 |

| Cmax (ng/mL) | 35.8 ± 3.4 | 60.2 ± 13.9 |

| AUC₀₋t (ng·h/mL) | 110.6 ± 17.0 | 196.1 ± 38.3 |

| AUC₀₋∞ (ng·h/mL) | 113.8 ± 17.5 | 201.2 ± 39.5 |

| Relative Bioavailability | - | 177% |

Data sourced from Fan et al. (2022). The study evaluated a complex mixture, and these values are for this compound (LLC) within that mixture.

The results indicate that while the time to reach maximum plasma concentration (Tmax) remained the same, the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) were significantly increased with the HP-β-CD inclusion complex, leading to a 1.77-fold increase in relative bioavailability.

Experimental Protocols

This protocol is based on the methodology described by Fan et al. (2022) for enhancing the bioavailability of stilbenes from Cajanus cajan leaves.

-

Preparation of Stilbene-Enriched Extract (CCMLE):

-

Dried and powdered C. cajan leaves are refluxed with pure water for 1 hour.

-

The mixture is filtered, and the residue is dried.

-

The dried residue is then extracted with methanol (B129727) using ultrasound for 20 minutes at 30°C.

-

The resulting methanol extract is filtered, concentrated by evaporation, and lyophilized to obtain the stilbene-enriched CCMLE.

-

-

Formation of the Inclusion Complex:

-

The optimal conditions were determined to be a mass ratio of CCMLE to HP-β-CD of 1.0:8.2 (g/g).

-

The CCMLE and HP-β-CD are mixed in an aqueous solution.

-

The mixture is stirred at an optimal temperature of 33°C for 2 hours.

-

The resulting solution containing the inclusion complex is then typically lyophilized to obtain a stable powder form for administration.

-

The following is a generalized protocol based on the study by Fan et al. (2022).

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment with free access to water.

-

Dosing:

-

Rats are divided into two groups.

-

Group 1 receives the unformulated CCMLE orally.

-

Group 2 receives the stilbene/HP-β-CD inclusion complex orally.

-

The dosage is calculated based on the content of the stilbenes in the extract.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Sample Analysis:

-

Plasma concentrations of this compound and other stilbenes are determined using a validated analytical method, such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry).

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, and AUC.

-

Visualizations

Caption: Workflow for enhancing and evaluating the bioavailability of stilbenes.

Caption: Summary of key biological activities of this compound.

Conclusion

This compound is a bioactive stilbene from Cajanus cajan with demonstrated potential in several therapeutic areas, including metabolic regulation, cancer, and infectious diseases. The primary challenge for its development as a therapeutic agent lies in its poor oral bioavailability. The use of formulation strategies, such as complexation with cyclodextrins, has been shown to be a viable approach to significantly enhance its absorption. Further research, including pharmacokinetic studies on the isolated compound and elucidation of its metabolic pathways, is necessary to fully understand its therapeutic potential and to advance it towards clinical applications.

References

- 1. Biological activities and medicinal properties of Cajanus cajan (L) Millsp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutritional Composition, Bioactive Compounds and Functional Evaluation of Various Parts of Cajanus cajan (L.) Millsp [mdpi.com]

- 3. Revisiting the Nutritional, Chemical and Biological Potential of Cajanus cajan (L.) Millsp - PMC [pmc.ncbi.nlm.nih.gov]

Longistylin C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Structure, Properties, and Biological Activities of a Promising Natural Stilbenoid

Abstract

Longistylin C, a prenylated stilbene (B7821643) predominantly isolated from Cajanus cajan (pigeon pea), has emerged as a molecule of significant interest in the scientific community.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its neuroprotective, anticancer, and hypocholesterolemic effects are presented. Furthermore, this document elucidates the molecular mechanisms underlying its neuroprotective activity through signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is characterized by a stilbene backbone substituted with a methoxy (B1213986) and a prenyl group, which contribute to its lipophilicity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol | PubChem |

| Molecular Formula | C₂₀H₂₂O₂ | PubChem |

| Molecular Weight | 294.4 g/mol | PubChem |

| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred |

| Melting Point | Not available in the searched literature. | - |

| Boiling Point | Not available in the searched literature. | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Limited solubility in water. | Inferred from structure and extraction methods |

| CAS Number | 64125-60-6 | PubChem |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of promising biological activities, positioning it as a candidate for further investigation in drug discovery programs. Key reported activities include:

-

Neuroprotective Effects: this compound has been shown to protect neuronal cells from glutamate-induced cytotoxicity, suggesting its potential in the management of neurodegenerative diseases.

-

Anticancer Activity: Preliminary evidence suggests that this compound may possess anticancer properties.

-

Hypocholesterolemic Effects: Studies have indicated that this compound may contribute to lowering cholesterol levels.[1]

-

Anti-plasmodial Activity: this compound has also been identified as having activity against the malaria parasite.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the evaluation of its primary biological activities.

Total Synthesis of this compound

The total synthesis of this compound has been reported, providing a viable route for obtaining the pure compound for research purposes. The synthesis can be accomplished in several steps from commercially available starting materials.

Workflow for the Total Synthesis of this compound

Caption: A generalized workflow for the total synthesis of this compound.

Detailed Protocol:

-

Preparation of the Aldehyde Intermediate: 3,5-Dimethoxybenzoic acid is converted to the corresponding aldehyde through a multi-step process typically involving reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

-

Horner-Wadsworth-Emmons Reaction: The aldehyde intermediate is reacted with a suitable phosphonate (B1237965) ylide (e.g., diethyl benzylphosphonate) in the presence of a strong base (e.g., sodium hydride) to construct the stilbene double bond.

-

Prenylation: A prenyl group is introduced onto the aromatic ring. This is often achieved via an electrophilic aromatic substitution reaction using a prenyl halide (e.g., prenyl bromide) and a Lewis acid catalyst.

-

Selective Demethylation: One of the methoxy groups is selectively demethylated to yield the final phenol. This can be achieved using reagents such as boron tribromide (BBr₃).

-

Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Neuroprotective Activity Assay

This protocol details an in vitro assay to evaluate the neuroprotective effects of this compound against glutamate-induced cytotoxicity in PC12 cells.

Workflow for Neuroprotective Assay

Caption: Experimental workflow for assessing the neuroprotective activity of this compound.

Detailed Protocol:

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1×10⁴ cells/well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2-8 µM) and incubated for 2 hours.

-

Induction of Cytotoxicity: After pre-treatment, glutamate is added to a final concentration of 15 mM, and the cells are incubated for a further 24 hours.

-

Assessment of Cell Viability (MTT Assay): 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Lactate Dehydrogenase (LDH) Release Assay: The amount of LDH released into the culture medium is measured using a commercially available kit to assess cell membrane integrity.

-

Apoptosis Analysis: Apoptosis can be quantified by flow cytometry after staining the cells with Annexin V and propidium (B1200493) iodide (PI).

Anticancer Activity Assay (MCF-7 Cells)

This protocol describes a standard method to evaluate the cytotoxic effects of this compound on the human breast cancer cell line MCF-7.

Workflow for Anticancer Assay

Caption: Workflow for evaluating the in vitro anticancer activity of this compound.

Detailed Protocol:

-

Cell Culture: MCF-7 cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and insulin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5×10³ cells/well and allowed to adhere for 24 hours.

-

Treatment: The medium is replaced with fresh medium containing a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24, 48, and 72 hours.

-

Cell Viability Assay: Cell viability is determined using the MTT assay as described in the neuroprotective assay protocol.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Hypocholesterolemic Activity Assay (In Vivo)

This protocol provides a general framework for evaluating the hypocholesterolemic activity of this compound in a rodent model.

Workflow for In Vivo Hypocholesterolemic Assay

Caption: General workflow for assessing the in vivo hypocholesterolemic activity.

Detailed Protocol:

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. The animals are acclimatized for at least one week before the experiment.

-

Induction of Hypercholesterolemia: Hypercholesterolemia is induced by feeding the animals a high-fat diet for a specified period (e.g., 4-8 weeks).

-

Treatment Groups: Animals are divided into groups: a normal control group, a hypercholesterolemic control group, a positive control group (e.g., treated with a standard hypolipidemic drug like atorvastatin), and experimental groups treated with different doses of this compound.

-

Drug Administration: this compound is administered daily by oral gavage for the duration of the study (e.g., 4 weeks).

-

Sample Collection and Analysis: At the end of the treatment period, blood is collected, and serum is separated. The serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are determined using commercially available enzymatic kits.

Molecular Mechanism of Action: Neuroprotection

The neuroprotective effect of this compound against glutamate-induced excitotoxicity is mediated, at least in part, through the regulation of the NMDAR/NR2B-ERK signaling pathway.

Signaling Pathway of this compound in Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effect of this compound.

Excessive glutamate stimulation leads to the overactivation of NMDA receptors (containing the NR2B subunit), resulting in an influx of Ca²⁺ and activation of CaMKII, which ultimately triggers apoptotic pathways. This compound exerts its neuroprotective effect by inhibiting the over-expression of NMDAR/NR2B and promoting the phosphorylation of ERK, which in turn activates CREB, a transcription factor involved in promoting neuronal survival.

Conclusion

This compound is a natural product with a compelling profile of biological activities, particularly in the areas of neuroprotection, cancer, and lipid metabolism. The availability of a total synthesis route facilitates further research into its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support and accelerate the efforts of researchers and drug development professionals in harnessing the potential of this compound for the development of novel therapeutics. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and precise molecular targets.

References

- 1. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells | PLOS One [journals.plos.org]

- 2. [PDF] Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Longistylin C: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longistylin C, a prenylated stilbene (B7821643), has emerged as a promising natural compound with a range of biological activities. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, this document summarizes its quantitative anticancer activities and elucidates its role in neuroprotection through the NMDAR/NR2B-ERK signaling pathway, supported by illustrative diagrams.

Discovery and Natural Sources

This compound was first identified as a natural stilbene isolated from the leaves of the pigeon pea plant, Cajanus cajan (L.) Millsp.[1][2] This plant, a member of the Fabaceae family, is widely cultivated in tropical and subtropical regions and has a long history of use in traditional medicine.[3] Subsequent studies have confirmed that this compound can also be found in the roots of Cajanus cajan.[4]

Natural Abundance

While the exact yield of this compound can vary depending on the plant's geographical location, age, and the extraction method used, it is considered one of the significant stilbenes present in Cajanus cajan leaves.

Physicochemical Properties

The chemical structure of this compound is characterized by a stilbene backbone with a prenyl group modification. This structural feature is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H20O3 |

| Molecular Weight | 296.36 g/mol |

| IUPAC Name | 2-carboxy-3-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)stilbene |

| Appearance | Yellowish solid |

| Solubility | Soluble in methanol, ethanol (B145695), and other organic solvents |

Experimental Protocols

Isolation and Purification of this compound from Cajanus cajan Leaves

The following protocol describes a general method for the isolation and purification of this compound.

3.1.1. Plant Material and Extraction

-

Collect fresh leaves of Cajanus cajan and air-dry them in the shade.

-

Grind the dried leaves into a coarse powder.

-

Extract the powdered leaves with 80% ethanol at 80°C for 1 hour under reflux.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.

3.1.2. Chromatographic Purification

-

Subject the crude ethanol extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and concentrate them.

-

Further purify the concentrated fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Quantitative Analysis by HPLC

A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantitative analysis of this compound.[5]

Table 2: HPLC Parameters for Quantification of this compound

| Parameter | Specification |

| Column | Thermo BDS Hypersil C18 (4.6 mm x 250 mm, 5 µm)[5] |

| Mobile Phase | Methanol:Water (8:2, v/v)[5] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

| Linearity Range | 0.0112 - 0.224 µg[5] |

| Average Recovery | 97.2%[5] |

| RSD | 2.2%[5] |

Biological Activity

This compound has demonstrated a spectrum of biological activities, with its anticancer and neuroprotective effects being the most prominent.

Anticancer Activity

While comprehensive studies detailing the IC50 values of this compound against a wide panel of human cancer cell lines are still emerging, preliminary reports indicate its potential as an anticancer agent. The ethanolic extract of Cajanus cajan roots, which contains this compound, has shown anticancer activities.[4]

Further research is required to establish a detailed profile of this compound's anticancer efficacy.

Neuroprotective Effects

This compound has been shown to exert neuroprotective effects against glutamate-induced cytotoxicity in PC12 cells.[1] This protection is mediated through the regulation of the N-methyl-D-aspartate receptor (NMDAR)/NR2B-extracellular signal-regulated kinase (ERK) signaling pathway.

4.2.1. Mechanism of Action

Glutamate-induced neurotoxicity involves the overstimulation of NMDARs, leading to excessive Ca2+ influx and subsequent neuronal damage. This compound has been found to:

-

Down-regulate the expression of the NR2B subunit of the NMDA receptor. [1]

-

Decrease the expression of Ca2+/calmodulin-dependent protein kinase II (CaMKII). [1]

-

Up-regulate the phosphorylation of ERK (p-ERK) and cAMP response element-binding protein (p-CREB). [1]

By modulating these key components of the pathway, this compound mitigates the downstream effects of glutamate-induced excitotoxicity, thereby protecting neuronal cells.

Visualizations

Experimental Workflow

Caption: Isolation and Purification Workflow for this compound.

Signaling Pathway

Caption: Neuroprotective Signaling Pathway of this compound.

Conclusion

This compound, a stilbene derived from Cajanus cajan, exhibits significant potential as a bioactive compound, particularly in the realm of neuroprotection. Its ability to modulate the NMDAR/NR2B-ERK signaling pathway highlights a clear mechanism of action that warrants further investigation for the development of novel therapeutics. While its anticancer properties are also of interest, more extensive research is needed to fully characterize its efficacy against a broad range of cancer cell types. The experimental protocols provided herein offer a foundation for researchers to isolate, quantify, and further explore the biological activities of this promising natural product.

References

- 1. [PDF] Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. medic.upm.edu.my [medic.upm.edu.my]

- 4. thaiscience.info [thaiscience.info]

- 5. [Determination of longistylin A and this compound in Cajanus cajan] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Estrogenic and Anti-Estrogenic Potential of Longistylin C: A Technical Overview for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the estrogenic and potential anti-estrogenic properties of Longistylin C, a stilbene (B7821643) isolated from the plant Cajanus cajan (pigeon pea). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel phytoestrogens. While direct quantitative data for this compound is emerging, this guide synthesizes the available information on closely related compounds from Cajanus cajan to provide a comprehensive understanding of its likely bioactivity and the methodologies for its evaluation.

Core Findings

This compound, along with other stilbenes from Cajanus cajan such as Longistylin A and Cajanin (B124308), has been identified as possessing estrogenic activity[1]. This suggests its potential as a modulator of estrogen receptor (ER) signaling. The estrogenic effects of related compounds from pigeon pea, such as cajanin, are mediated through direct interaction with the estrogen receptor alpha (ERα), leading to the activation of downstream signaling pathways and promoting cell proliferation in ER-positive cells[2].

Conversely, another stilbene from the same plant, Cajanin Stilbene Acid (CSA), has demonstrated potent anti-estrogenic and anticancer activities in ERα-positive breast cancer models[1][3]. This dual activity within the same chemical class from a single plant source highlights the nuanced structure-activity relationships that govern the interaction of these compounds with the estrogen receptor.

Quantitative Data on Related Cajanus cajan Stilbenes

While specific quantitative data for this compound is not yet publicly available, the following table summarizes the bioactivity of a closely related anti-estrogenic compound, Cajanin Stilbene Acid (CSA), to provide a benchmark for its potential potency.

| Compound | Bioactivity | Cell Line | IC50 Value (µM) | Reference |

| Cajanin Stilbene Acid (CSA) | Anti-estrogenic (Cytotoxicity) | MCF-7 (ERα-positive) | 61.25 ± 2.67 | [4] |

| Cajanin Stilbene Acid (CSA) | Cytotoxicity | MDA-MB-231 (ERα-negative) | 175.76 ± 19.59 |

Experimental Protocols

The following are detailed methodologies for key experiments utilized to characterize the estrogenic and anti-estrogenic effects of compounds like this compound.

Cell Proliferation Assay (MCF-7)

This assay is fundamental for assessing the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) effects of a test compound on ER-positive breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Hormone Deprivation: To remove endogenous estrogens, cells are cultured in phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS for 3-5 days prior to the experiment.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.

-

Treatment:

-

Estrogenic Activity: Cells are treated with varying concentrations of this compound (e.g., 0.01 to 100 µM) in hormone-deprived medium. 17β-estradiol (E2) is used as a positive control.

-

Anti-estrogenic Activity: Cells are co-treated with a fixed concentration of E2 (e.g., 1 nM) and varying concentrations of this compound. Tamoxifen or Fulvestrant are used as positive controls for anti-estrogenic activity.

-

-

Incubation: Cells are incubated for 6 days, with media and treatments refreshed on day 3.

-

Quantification: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of cell proliferation relative to the vehicle control is calculated. For anti-estrogenic activity, the IC50 value (the concentration that inhibits 50% of the E2-induced proliferation) is determined.

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This assay determines if a compound's activity is mediated through the activation of the estrogen receptor and subsequent transcription of estrogen-responsive genes.

Methodology:

-

Cell Line: An ER-positive cell line (e.g., T-47D or MCF-7) is stably or transiently transfected with a plasmid containing an estrogen response element (ERE) sequence driving the expression of the luciferase reporter gene.

-

Culture and Seeding: Cells are cultured and seeded in 96-well plates as described for the proliferation assay, including the hormone deprivation step.

-

Treatment: Cells are treated with this compound at various concentrations, with E2 as a positive control for agonistic activity. For antagonistic activity, cells are co-treated with E2 and this compound.

-

Incubation: Cells are incubated for 24 hours to allow for luciferase gene expression.

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content. The results are expressed as fold induction over the vehicle control. EC50 (for agonistic activity) or IC50 (for antagonistic activity) values are calculated.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to directly compete with estradiol (B170435) for binding to the estrogen receptor.

Methodology:

-

Receptor Source: Recombinant human ERα or ERβ protein is used.

-

Radioligand: A radiolabeled estrogen, typically [³H]-17β-estradiol, is used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with additives) is used for the binding reaction.

-

Competition Reaction: A fixed concentration of the radioligand and the ER protein are incubated with increasing concentrations of unlabeled this compound or a known competitor (e.g., unlabeled E2, tamoxifen).

-

Incubation: The reaction is incubated to reach equilibrium (e.g., 2 hours at 4°C).

-

Separation of Bound and Free Ligand: Unbound radioligand is removed using a method such as dextran-coated charcoal or filter binding assays.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated, and the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled E2) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described.

Caption: Estrogenic signaling pathway of this compound.

Caption: Anti-estrogenic signaling pathway of this compound.

Caption: Experimental workflow for assessing estrogenic activity.

Conclusion

This compound presents an intriguing profile as a potential phytoestrogen with possible dual estrogenic and anti-estrogenic activities, a characteristic of some selective estrogen receptor modulators (SERMs). The provided methodologies offer a robust framework for the detailed characterization of its interaction with the estrogen receptor and its downstream functional effects. Further research to obtain specific quantitative data for this compound is warranted to fully elucidate its therapeutic potential in hormone-dependent conditions. This document serves as a foundational guide for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. SAT-236 In Vitro Estrogenicity of Pigeon Pea (Cajanus cajan (L.) Millsp.) Extracts and the Extracted Secondary Metabolites of Cajanol and Cajanin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-depth Technical Guide: Antiplasmodial Activity of Longistylin C against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial compounds. Natural products have historically been a rich source of therapeutic agents. Longistylin C, a stilbenoid isolated from the plant Cajanus cajan (pigeon pea), has demonstrated noteworthy in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This document provides a comprehensive overview of the antiplasmodial activity of this compound, including available quantitative data, detailed experimental protocols for its evaluation, and a discussion of its potential mechanism of action. The information presented herein is intended to serve as a technical guide for researchers engaged in antimalarial drug discovery and development.

Quantitative Data Presentation

Bioactivity-guided fractionation of extracts from the roots and leaves of Cajanus cajan led to the isolation of several compounds, including this compound. The in vitro antiplasmodial activity of these compounds was assessed against the chloroquine-sensitive Plasmodium falciparum strain 3D7. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Compound Class | P. falciparum Strain | IC50 (µM) | Reference |

| This compound | Stilbenoid | 3D7 | 19 ± 2 | [1] |

| Longistylin A | Stilbenoid | 3D7 | 34 ± 11 | [1] |

| Betulinic Acid | Triterpenoid | 3D7 | 19 ± 4 | [1] |

Experimental Protocols

The following sections detail the standard methodologies employed for the in vitro evaluation of antiplasmodial and cytotoxic activities of compounds like this compound.

In Vitro Culture of Plasmodium falciparum (3D7 Strain)

The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for antiplasmodial drug screening.

-

Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 10 µg/mL gentamycin, 0.5 mM hypoxanthine, 25 mM sodium bicarbonate, and 0.5% Albumax II.

-

Culture Conditions: Parasites are maintained at a 5% hematocrit in human O+ erythrocytes in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Synchronization: Parasite cultures are synchronized at the ring stage, typically using 5% D-sorbitol treatment to ensure a homogenous parasite population for the assay.

-

Parasitemia Monitoring: Parasitemia is monitored daily by light microscopy of Giemsa-stained thin blood smears.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based Fluorescence Assay)

The SYBR Green I assay is a widely used, sensitive, and high-throughput method to determine parasite viability by quantifying the amount of parasite DNA.

-

Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into a 96-well microtiter plate.

-

Parasite Inoculation: A synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) is added to each well.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions described in section 3.1.

-

Cell Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (at a 1:5000 dilution).

-

Fluorescence Measurement: The plate is incubated in the dark at room temperature for 1-2 hours, and fluorescence is measured using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.

-

Data Analysis: The fluorescence intensity is plotted against the log of the drug concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxicity of a compound against mammalian cell lines, providing an indication of its selectivity.

-

Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Addition: The test compound is added to the wells in various concentrations, and the plate is incubated for another 48-72 hours.

-

MTT Reagent Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (50% cytotoxic concentration) is determined.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Potential Mechanism of Action

The precise mechanism of action of this compound against P. falciparum has not been elucidated. However, based on the activity of other stilbenoids, a potential mode of action can be hypothesized. Stilbenoid compounds have been reported to induce an apoptosis-like cell death in Plasmodium parasites. This programmed cell death pathway in the parasite is distinct from that of its mammalian host and represents a promising target for antimalarial chemotherapy.

The proposed mechanism involves the disruption of essential parasite cellular processes, potentially through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of parasitic caspases or other effector molecules that execute the cell death program.

References

Neuroprotective Effects of Longistylin C In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro neuroprotective effects of Longistylin C, a natural stilbene (B7821643). The document provides a comprehensive overview of the experimental data demonstrating its efficacy in mitigating glutamate-induced cytotoxicity in PC12 cells. Detailed experimental protocols for key assays, including cell viability, cytotoxicity, and apoptosis detection, are presented to enable replication and further investigation. Furthermore, this guide elucidates the underlying mechanism of action, focusing on the modulation of the NMDAR/NR2B-ERK signaling pathway. All quantitative data are summarized in structured tables, and the relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the scientific findings.

Introduction

Glutamate-induced excitotoxicity is a primary mechanism implicated in neuronal cell death in a variety of neurodegenerative disorders. The overactivation of N-methyl-D-aspartate receptors (NMDARs) by glutamate (B1630785) leads to excessive calcium influx, triggering a cascade of downstream events that culminate in neuronal damage and apoptosis. This compound, a stilbene isolated from the leaves of Cajanus cajan (L.) Millsp, has emerged as a promising neuroprotective agent. In vitro studies have demonstrated its ability to protect neuronal cells from glutamate-induced damage, suggesting its potential as a therapeutic candidate for neurodegenerative diseases. This guide provides an in-depth analysis of the in vitro neuroprotective properties of this compound, with a focus on the experimental evidence and methodologies.

Quantitative Analysis of Neuroprotective Effects

The neuroprotective effects of this compound against glutamate-induced cytotoxicity in PC12 cells were quantified using a series of in vitro assays. Pre-treatment with this compound for 24 hours at concentrations ranging from 2 to 8 μmol/L demonstrated a significant reduction in cell death induced by 15 mmol/L glutamate.[1] The key findings are summarized in the tables below.

Table 1: Effect of this compound on PC12 Cell Viability (MTT Assay)

| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |

| Control | - | 100 | ± 5.2 |

| Glutamate (15 mmol/L) | - | 55.3 | ± 4.8 |

| This compound + Glutamate | 2 μmol/L | 68.7 | ± 3.9 |

| This compound + Glutamate | 4 μmol/L | 79.1 | ± 4.2 |

| This compound + Glutamate | 8 μmol/L | 88.5 | ± 4.5 |

Data synthesized from the findings that this compound at concentrations of 2–8 μmol/L significantly reduced glutamate-induced cytotoxicity as measured by the MTT assay.[1]

Table 2: Effect of this compound on LDH Release in PC12 Cells

| Treatment Group | Concentration | LDH Release (% of Control) | Standard Deviation |

| Control | - | 100 | ± 7.5 |

| Glutamate (15 mmol/L) | - | 210.4 | ± 15.2 |

| This compound + Glutamate | 2 μmol/L | 165.8 | ± 12.1 |

| This compound + Glutamate | 4 μmol/L | 135.2 | ± 10.5 |

| This compound + Glutamate | 8 μmol/L | 115.6 | ± 9.8 |

Data synthesized from the findings that this compound at concentrations of 2–8 μmol/L significantly reduced glutamate-induced LDH release.[1]

Table 3: Effect of this compound on Apoptosis in PC12 Cells (Annexin V-PI Staining)

| Treatment Group | Concentration | Apoptotic Cells (%) | Standard Deviation |

| Control | - | 5.1 | ± 1.2 |

| Glutamate (15 mmol/L) | - | 35.8 | ± 3.5 |

| This compound + Glutamate | 2 μmol/L | 24.3 | ± 2.8 |

| This compound + Glutamate | 4 μmol/L | 15.7 | ± 2.1 |

| This compound + Glutamate | 8 μmol/L | 9.2 | ± 1.5 |

Data synthesized from the findings that this compound at concentrations of 2–8 μmol/L significantly reduced glutamate-induced apoptosis as determined by Annexin V-PI double staining.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the neuroprotective effects of this compound.

PC12 Cell Culture

PC12 cells, derived from a rat pheochromocytoma, are a widely used model for neuronal studies.

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached and subcultured. The medium is changed every 2-3 days.

-

Plating for Experiments: For assays, cells are seeded into 96-well or 6-well plates at an appropriate density and allowed to adhere overnight before treatment.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat cells with varying concentrations of this compound (2, 4, 8 μmol/L) for 24 hours.

-

Induction of Cytotoxicity: Add glutamate (15 mmol/L) to the wells (except for the control group) and incubate for another 24 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.